SODIUM HEXAFLUOROSTANNATE (IV)

Descripción general

Descripción

SODIUM HEXAFLUOROSTANNATE (IV) is an inorganic compound with the molecular formula F6Na2SnThis compound is characterized by its white powder form and is used in various scientific and industrial applications.

Métodos De Preparación

SODIUM HEXAFLUOROSTANNATE (IV) can be synthesized through several methods. One common synthetic route involves the reaction of tin(IV) fluoride with sodium fluoride under controlled conditions. The reaction typically occurs in an aqueous solution, followed by crystallization to obtain the pure compound. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .

Análisis De Reacciones Químicas

SODIUM HEXAFLUOROSTANNATE (IV) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

Substitution: It can undergo substitution reactions where the fluoride ions are replaced by other ligands.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Research Applications

Sodium hexafluorostannate (IV) is primarily utilized in the field of chemistry for several purposes:

- Catalysis : It serves as a catalyst in organic synthesis, facilitating various chemical reactions. Its ability to stabilize certain intermediates makes it valuable in complex synthetic pathways.

- Reagent in Chemical Reactions : The compound is employed as a reagent in different chemical reactions, particularly those involving fluorine chemistry. Its unique properties allow it to participate in oxidation and reduction reactions effectively.

Recent studies have investigated the potential of sodium hexafluorostannate (IV) in biological systems:

- Neurological Research : Preliminary research suggests that sodium hexafluorostannate (IV) may have therapeutic implications for neurological disorders, including Alzheimer's disease. Its mechanism of action involves interaction with specific cellular receptors, potentially influencing neuroprotective pathways.

- Fluoride Release : The compound is also explored for its capacity to release fluoride ions, which are essential in dental applications to prevent tooth decay.

Case Study: Fluoride Release in Dental Compositions

A study demonstrated that sodium hexafluorostannate (IV) could enhance fluoride ion release when incorporated into dental materials. This property is crucial for developing restorative materials that promote oral health while maintaining mechanical integrity .

Industrial Applications

Sodium hexafluorostannate (IV) finds applications in various industrial sectors:

- Optical Materials : It is utilized in the production of optical materials for sensors due to its unique refractive properties.

- Electronics : The compound's ionic conductivity makes it suitable for use as an electrolyte material in solid-state batteries and other electronic devices.

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Optical Sensors | Used to create materials with specific refractive indices. |

| Solid-State Batteries | Acts as an electrolyte due to its ionic conductivity properties. |

Future Directions and Research Opportunities

Ongoing research aims to further explore the applications of sodium hexafluorostannate (IV), particularly in:

- Nanotechnology : Investigating its potential use in nanomaterials and coatings.

- Pharmaceuticals : Exploring its role as a precursor for tin-based drugs or treatments.

Mecanismo De Acción

The mechanism of action of disodium hexafluorostannate(2-) involves its interaction with molecular targets and pathways within the system. The compound’s effects are primarily due to its ability to interact with specific receptors and enzymes, altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparación Con Compuestos Similares

SODIUM HEXAFLUOROSTANNATE (IV) can be compared with other similar compounds such as:

Sodium hexafluorosilicate: Similar in structure but contains silicon instead of tin.

Sodium hexafluoroaluminate: Contains aluminum instead of tin and has different chemical properties.

Potassium hexafluorostannate(IV): Similar to disodium hexafluorostannate(2-) but contains potassium instead of sodium.

The uniqueness of disodium hexafluorostannate(2-) lies in its specific chemical properties and applications, which differ from those of its analogs .

Actividad Biológica

Sodium hexafluorostannate (IV), with the chemical formula Na₂[SnF₆], is a compound of tin that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : Na₂[SnF₆]

- Molecular Weight : 201.6 g/mol

- Appearance : White crystalline solid

- Solubility : Insoluble in water, soluble in concentrated acids.

Biological Activity

Sodium hexafluorostannate (IV) exhibits several biological activities, particularly in the fields of antimicrobial and cytotoxic effects. Research has indicated its potential as an agent in various therapeutic applications.

Antimicrobial Properties

-

Mechanism of Action :

- Sodium hexafluorostannate (IV) acts by disrupting cellular membranes and inhibiting enzyme activity in microbial cells, leading to cell death.

- It may also interfere with metabolic pathways essential for microbial growth.

-

Research Findings :

- A study demonstrated that sodium hexafluorostannate showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- In vitro tests indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 2.0 mg/mL depending on the bacterial strain .

Cytotoxic Effects

- Cancer Cell Lines :

- Case Studies :

Safety and Toxicology

Despite its potential therapeutic benefits, the safety profile of sodium hexafluorostannate is crucial for its application in medicine. Toxicological studies have indicated:

- Acute Toxicity : High doses can lead to toxicity characterized by gastrointestinal disturbances and neurotoxicity.

- Chronic Exposure : Long-term exposure may result in organ damage, particularly to the liver and kidneys .

Comparative Analysis

The biological activity of sodium hexafluorostannate can be compared with other fluorinated compounds to assess its efficacy and safety.

| Compound | Antimicrobial Activity | Cytotoxicity | Notes |

|---|---|---|---|

| Sodium Hexafluorostannate | High | Moderate | Effective against gram-positive bacteria |

| Sodium Fluoride | Moderate | Low | Commonly used in dental applications |

| Tin(IV) Fluoride | Low | High | Used in industrial applications, less studied for biological activity |

Propiedades

IUPAC Name |

disodium;tin(4+);hexafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2Na.Sn/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGSFZGNYYDQSL-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

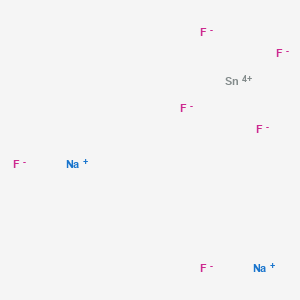

[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Na2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16924-51-9 | |

| Record name | Sodium hexafluorostanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016924519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannate(2-), hexafluoro-, sodium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium hexafluorostannate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.